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Hex-3-en-1-yl 2-hydroxypropanoate

Cat. No.: B12449112
M. Wt: 172.22 g/mol
InChI Key: NNLLMULULOBXBY-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry and Related Disciplines

The significance of Hex-3-en-1-yl 2-hydroxypropanoate in organic chemistry stems from its classification as a "green leaf volatile" (GLV). GLVs are a group of C6 organic compounds, including aldehydes, alcohols, and their esters, released by plants upon tissue damage. wikipedia.orgnih.gov These compounds are crucial signaling molecules in plant-plant and plant-insect interactions, playing a role in defense mechanisms. wikipedia.org For instance, when a plant is attacked by herbivores, it can release GLVs that attract natural predators of those herbivores. wikipedia.org

In the realm of flavor and fragrance chemistry, this compound is valued for its fresh, green, and herbaceous aroma profile. sigmaaldrich.com Its unique sensory properties make it a valuable ingredient in the food and beverage industry to impart natural and fresh flavor profiles. sigmaaldrich.com

Furthermore, the study of this ester contributes to the broader field of biocatalysis. Research into the enzymatic synthesis of this compound using lipases is an active area, aligning with the principles of green chemistry by offering more sustainable and selective production methods compared to traditional chemical synthesis. thegoodscentscompany.comnih.gov

The atmospheric chemistry of this compound and other GLVs is another area of active research. Once released into the atmosphere, these compounds can react with oxidants like OH radicals and ozone, contributing to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. nih.govmdpi.comresearchgate.net

Historical Perspectives and Evolution of Research on this compound

The history of this compound is intrinsically linked to the broader history of research into green leaf volatiles. The study of GLVs dates back to 1881, when the presence of an aldehyde in the steam distillate of plant leaves was first reported. oup.com It wasn't until 1912 that 2-hexenal was isolated and identified. oup.com

Early research primarily focused on the isolation and identification of these compounds from natural sources and their application in the flavor and fragrance industry. More recently, the research focus has evolved to include:

Biocatalysis: The use of enzymes, particularly lipases, for the synthesis of hexenyl esters emerged as a significant area of investigation, driven by the demand for "natural" flavor compounds and more environmentally friendly processes. nih.govresearchgate.net

Plant Biology and Ecology: Deeper investigations into the role of GLVs in plant defense signaling pathways and tritrophic interactions (plant-herbivore-predator) have become prominent. nih.govoup.com

Atmospheric Chemistry: The impact of GLVs on atmospheric composition and aerosol formation is a relatively new and expanding field of study. nih.govmdpi.comresearchgate.net

Scope and Academic Relevance of Current Investigations

Current academic investigations into this compound are diverse and interdisciplinary. Key areas of research include:

Optimization of Synthesis: Researchers are continuously exploring more efficient and sustainable methods for its synthesis. This includes the optimization of lipase-catalyzed reactions, exploring different enzyme sources, and reaction conditions to improve yield and selectivity. nih.govresearchgate.netnih.gov

Flavor and Aroma Chemistry: Ongoing studies aim to better understand the structure-activity relationship of this and related compounds to their sensory properties. This knowledge is crucial for the development of new and improved flavor and fragrance formulations. sigmaaldrich.com

Plant Science: The intricate role of this compound and other GLVs in plant defense priming, where exposure to these volatiles prepares a plant for a more robust and rapid defense response to future attacks, is a key area of research. oup.com

Atmospheric Science: Detailed kinetic studies are being conducted to determine the reaction rates of this compound with atmospheric oxidants. This data is essential for building accurate atmospheric models to predict air quality and the formation of secondary organic aerosols. nih.govresearchgate.netresearchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H16O3 odowell.comventos.com
Molecular Weight 172.22 g/mol odowell.comventos.com
CAS Number 61931-81-5 odowell.comventos.com
Appearance Colorless to pale yellow liquid ventos.com
Boiling Point 71 °C at 0.7 mmHg odowell.com
Density 0.982 g/mL at 25 °C odowell.com
Refractive Index n20/D 1.446 odowell.com
Solubility Slightly soluble in water ventos.com

Reported Olfactory Descriptors

DescriptorSource(s)
Fruity-green odowell.com
Green, leafy, waxy, melon, sweet, violet ventos.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B12449112 Hex-3-en-1-yl 2-hydroxypropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

hex-3-enyl 2-hydroxypropanoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3

InChI Key

NNLLMULULOBXBY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCOC(=O)C(C)O

Origin of Product

United States

Stereochemical Architectures and Conformational Dynamics of Hex 3 En 1 Yl 2 Hydroxypropanoate

Elucidation of Isomeric Forms: (Z)-/(E)-Stereoisomerism and Chirality at the Lactate (B86563) Moiety

The structure of Hex-3-en-1-yl 2-hydroxypropanoate contains two distinct sources of stereoisomerism: a carbon-carbon double bond within the hexenyl alcohol portion and a chiral center in the lactate ester portion.

The double bond located between the third and fourth carbon atoms of the hexenyl chain gives rise to geometric isomerism. This results in two possible diastereomers:

(Z)-Hex-3-en-1-yl 2-hydroxypropanoate: Also known as cis-3-Hexenyl lactate, where the alkyl substituents on the double bond are on the same side. chemspider.com

(E)-Hex-3-en-1-yl 2-hydroxypropanoate: Also known as trans-3-Hexenyl lactate, where the alkyl substituents are on opposite sides. chemspider.comthegoodscentscompany.com

Furthermore, the lactate moiety is derived from lactic acid (2-hydroxypropanoic acid), which contains a chiral carbon atom at the second position (C2). This leads to the existence of two enantiomers (non-superimposable mirror images):

(R)-2-hydroxypropanoate

(S)-2-hydroxypropanoate

The combination of both geometric isomerism and chirality results in a total of four possible stereoisomers for this compound. Lactate esters exist as D- and L-forms, which are often mixed to create a DL-form. inchem.org The synthesis can be designed to produce specific stereoisomers, for instance, by using stereochemically pure starting materials like (S)-lactate. nih.govacs.org

StereoisomerDouble Bond GeometryLactate Chirality
(3Z)-Hex-3-en-1-yl (2R)-2-hydroxypropanoateZ (cis)R
(3Z)-Hex-3-en-1-yl (2S)-2-hydroxypropanoateZ (cis)S
(3E)-Hex-3-en-1-yl (2R)-2-hydroxypropanoateE (trans)R
(3E)-Hex-3-en-1-yl (2S)-2-hydroxypropanoateE (trans)S

Spectroscopic Signatures for Advanced Stereochemical Assignment

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of the stereoisomers of this compound. Primarily, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed.

FTIR Spectroscopy is used to identify the key functional groups within the molecule. The presence of an ester is confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically around 1730-1750 cm⁻¹. The hydroxyl (-OH) group of the lactate moiety shows a broad absorption band in the region of 3300-3500 cm⁻¹. The carbon-carbon double bond (C=C) stretch appears around 1650-1670 cm⁻¹. While FTIR is excellent for functional group identification, it is less definitive for distinguishing between (Z) and (E) isomers, though subtle differences in the C-H out-of-plane bending region (below 1000 cm⁻¹) can sometimes be observed. spectrabase.comresearchgate.netnih.gov

NMR Spectroscopy (¹H and ¹³C) is the most powerful tool for stereochemical assignment.

¹H NMR: The key diagnostic signals for differentiating (Z) and (E) isomers are the coupling constants (J-values) between the vinylic protons on the C3 and C4 atoms. For the (Z)-isomer, the ³JH,H coupling constant is typically smaller (around 10-12 Hz), whereas for the (E)-isomer, it is larger (around 14-16 Hz).

¹³C NMR: The chemical shifts of the allylic carbon atoms (C2 and C5) are sensitive to the geometry of the double bond. In the (Z)-isomer, steric compression (gamma-gauche effect) causes the signals for the allylic carbons to appear at a higher field (lower ppm value) compared to the (E)-isomer.

Chiral chromatography or the use of chiral shift reagents in NMR may be necessary to distinguish between the (R) and (S) enantiomers of the lactate portion.

Spectroscopic TechniqueParameterExpected Observation for (Z)-IsomerExpected Observation for (E)-Isomer
¹H NMRVinylic Proton Coupling Constant (³JH,H)~10-12 Hz~14-16 Hz
¹³C NMRAllylic Carbon (C5) Chemical ShiftLower ppm (shielded)Higher ppm (deshielded)
FTIRC-H Out-of-Plane BendCharacteristic band for cis-alkeneCharacteristic band for trans-alkene (~960-980 cm⁻¹)

Computational Modeling of Conformational Landscapes and Stereoisomeric Stability

Computational chemistry provides profound insights into the three-dimensional structures and relative stabilities of the different stereoisomers of this compound. nih.gov Techniques such as Density Functional Theory (DFT) and molecular mechanics are used to model the conformational landscapes. mit.edu

These computational models can calculate the potential energy of the molecule as a function of its geometry. By systematically rotating the single bonds (dihedral angles), a potential energy surface is generated. The low-energy regions on this surface correspond to the most stable conformations of the molecule.

For this compound, computational studies can determine:

Relative Stability of (Z) vs. (E) Isomers: In general for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric strain. Computational models can quantify this energy difference.

Preferred Conformations: The models can identify the most stable rotamers around the C-O and C-C single bonds of the ester and hexenyl chains, predicting the molecule's preferred shape.

Intramolecular Interactions: The analysis can reveal weak intramolecular forces, such as hydrogen bonding between the lactate's hydroxyl group and the ester's carbonyl oxygen, which can significantly influence conformational preferences and stability.

These theoretical calculations complement experimental data from spectroscopy, aiding in the complete structural elucidation of the molecule and providing a basis for understanding structure-property relationships. nih.govmit.edu

Advanced Synthetic Methodologies for Hex 3 En 1 Yl 2 Hydroxypropanoate

Chemical Synthesis Pathways: Regioselective and Stereoselective Approaches

The chemical synthesis of Hex-3-en-1-yl 2-hydroxypropanoate involves carefully controlled reactions to ensure the correct arrangement of atoms, particularly the double bond in the hexenyl part and the chiral center in the hydroxypropanoate part.

The 2-hydroxypropanoate (lactate) moiety of the target ester possesses a chiral center, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). The specific enantiomer present significantly influences the final aroma profile. Enantioselective synthesis aims to produce predominantly one of these enantiomers.

One common strategy involves the kinetic resolution of a racemic mixture of lactic acid or its simple esters. This process uses a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. For instance, lipase-catalyzed acylation of racemic oct-1-en-3-ol has been demonstrated to be an effective method for separating enantiomers, a principle applicable to the synthesis of chiral lactates. researchgate.net

Alternatively, asymmetric synthesis can be employed, where a prochiral starting material is converted into a chiral product. This often involves the use of chiral catalysts or reagents that guide the reaction to form the desired enantiomer.

The "leafy" and "grassy" notes of many natural aromas are attributed to the presence of the (Z) or cis isomer of the hexenyl group. wikipedia.orgnist.govfoodb.ca Therefore, controlling the stereochemistry of the double bond in the hex-3-en-1-yl moiety is critical.

The synthesis of (Z)-hex-3-en-1-ol, the alcohol precursor, is a key step. This can be achieved through various stereoselective methods, such as the partial hydrogenation of hex-3-yn-1-ol using Lindlar's catalyst. This catalyst system, typically palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, selectively reduces the alkyne to the cis-alkene without further reduction to the alkane.

Another approach involves the Wittig reaction between propanal and a suitable phosphonium (B103445) ylide, which can be tailored to favor the formation of the (Z)-alkene. The choice of solvent and the nature of the base used can influence the stereochemical outcome of the reaction.

The final step in the synthesis is the esterification of (Z)-hex-3-en-1-ol with 2-hydroxypropanoic acid (lactic acid) or its ester. Traditional acid-catalyzed esterification can lead to side reactions, including dehydration of the alcohol and isomerization of the double bond. To overcome these limitations, milder and more selective catalyst systems are being developed.

Recent research has focused on heterogeneous catalysts, which are easily separated from the reaction mixture. For example, gold nanoparticles supported on metal oxides like TiO2 have shown high activity and selectivity for the aerobic oxidation of allylic alcohols to esters under mild conditions. researchgate.net Cobalt-based heterogeneous catalysts have also been developed for the direct oxidative esterification of alcohols. acs.org

Furthermore, dual catalytic systems are emerging as powerful tools. For instance, a combination of a ruthenium-based hydrogen borrowing catalyst and a rhodium-based catalyst has been used for the γ-hydroarylation of allylic alcohols. nih.gov While not a direct esterification, this demonstrates the potential of multicatalyst systems to achieve complex transformations with high control.

Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Lipases and esterases are particularly well-suited for the synthesis of esters like this compound. scielo.brumn.edu

Lipases (EC 3.1.1.3) are widely used for the synthesis of flavor esters due to their broad substrate specificity and high stability in organic solvents. nih.govscielo.br They can catalyze both esterification (reaction of an alcohol and a carboxylic acid) and transesterification (reaction of an alcohol and an ester). The enzymatic synthesis of flavor esters offers several advantages, including mild reaction conditions, high chemo-, regio-, and enantioselectivity, and the production of "natural" labeled products. rsc.org

Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. nih.govmdpi.com Common lipase (B570770) sources for ester synthesis include Candida antarctica lipase B (CALB), Rhizomucor miehei lipase, and lipases from Pseudomonas species. nih.govnih.gov

The direct esterification of lactic acid with an alcohol can be challenging due to the ability of lactic acid to self-polymerize. nih.gov Strategies to minimize this side reaction include using an excess of the alcohol and conducting the reaction in a non-polar solvent where lactic acid has limited solubility. nih.gov

To maximize the efficiency of biocatalytic synthesis, several reaction parameters must be optimized. These include the choice of enzyme, substrate concentration, temperature, water activity, and the reaction medium.

Table 1: Key Parameters for Optimization of Biocatalytic Ester Synthesis

Parameter Importance Typical Optimized Conditions
Enzyme Determines selectivity and activity. Immobilization improves stability and reusability. nih.govmdpi.com Immobilized Candida antarctica lipase B (Novozym 435) is commonly used for its high selectivity. mdpi.com
Substrate Molar Ratio Affects reaction equilibrium and can prevent substrate or product inhibition. An excess of one substrate (e.g., the alcohol) is often used to shift the equilibrium towards ester formation. nih.gov
Temperature Influences reaction rate and enzyme stability. Typically between 30-60°C. Higher temperatures can increase the reaction rate but may lead to enzyme denaturation. rsc.orgresearchgate.net
Water Activity (a_w) Crucial for maintaining enzyme activity in non-aqueous media. Water is a product of esterification and its removal can drive the reaction forward. researchgate.netd-nb.info An optimal a_w is necessary; too little water can inactivate the enzyme, while too much can promote hydrolysis of the ester. researchgate.netd-nb.info

| Solvent | Affects substrate solubility and enzyme activity. Solvent-free systems are increasingly preferred for their green credentials and higher volumetric productivity. rsc.orgmdpi.com | Non-polar solvents like hexane (B92381) or solvent-free systems are often employed. mdpi.comnih.gov |

Response surface methodology (RSM) is a statistical tool frequently used to optimize these parameters simultaneously, leading to significantly enhanced ester yields. researchgate.net For example, in the synthesis of other flavor esters, optimization of reaction conditions has led to conversions exceeding 90%. rsc.org The removal of water, a byproduct of esterification, for instance by using molecular sieves or conducting the reaction under vacuum, is a common strategy to drive the equilibrium towards the product. nih.govresearchgate.net

Exploration of Microbial and Plant-Derived Biocatalysts for Production

The biocatalytic production of esters such as this compound predominantly relies on enzymes, particularly lipases and esterases, sourced from a variety of microorganisms. nih.govnih.gov These biocatalysts are favored for their ability to perform reactions under mild conditions and their high specificity, which is crucial for producing compounds with specific isomeric forms that determine their characteristic aroma. iupac.orgfungaldiversity.org

Microbial Lipases: Microbial lipases are the most extensively used biocatalysts for ester synthesis due to their stability in organic solvents, broad substrate specificity, and commercial availability. nih.govcirad.fr Lipases from fungi and yeast are particularly prominent.

Candida antarctica Lipase B (CALB): This is one of the most widely used lipases in academia and industry. cirad.fr Often used in an immobilized form (e.g., Novozym 435), CALB has demonstrated high efficiency in catalyzing the esterification of various alcohols and acids, including those structurally similar to the precursors of this compound. mdpi.comshinshu-u.ac.jp Its effectiveness in synthesizing flavor esters like ethyl butyrate (B1204436) and various phytosterol esters highlights its potential for producing cis-3-hexenyl lactate (B86563). mdpi.comnih.gov

Aspergillus niger: Lipases from this fungus have also been identified as effective catalysts for producing flavor esters. nih.gov Research has shown that novel lipases from A. niger can successfully synthesize esters like ethyl lactate and butyl butyrate, indicating their suitability for producing similar lactate esters. nih.gov

Rhizomucor miehei and Candida rugosa: Lipases from these microorganisms are also recognized as effective biocatalysts for producing phytosterol esters and other flavor esters, further suggesting their applicability. mdpi.comnih.gov

Whole-Cell Biocatalysts: An alternative to using isolated enzymes is the application of whole-cell biocatalysts. For instance, E. coli has been engineered to express lipases, creating an efficient whole-cell system for synthesizing short-chain flavor esters. nih.gov This approach can sometimes be more cost-effective as it bypasses the need for enzyme purification.

Plant-Derived Biocatalysts: While microbial sources dominate, plant-derived enzymes also offer potential. Plants contain a variety of lipases and esterases, such as GDSL esterases/lipases (GELPs), which play roles in synthesizing various compounds. nih.gov For example, a wheat enzyme, xanthophyll acyltransferase (XAT), possesses both esterase and lipase activity. nih.gov β-glucosidase from almonds has been effectively used in the enzymatic synthesis of related hexenyl glycosides. clockss.orgresearchgate.net Although less common for industrial ester production, research into plant enzymes continues to uncover new potential biocatalysts.

The table below summarizes key microbial biocatalysts and their demonstrated applications in synthesizing related flavor esters, underscoring their potential for this compound production.

Table 1: Microbial Biocatalysts for Flavor Ester Synthesis
Biocatalyst (Source Organism)Enzyme TypeSubstrates Used in StudiesProducts SynthesizedKey FindingsReference
Candida antarctica (Lipase B)Lipase(Z)-3-hexen-1-ol, Acetic acid(Z)-3-hexen-1-yl acetateHigh conversion yields (up to 100%) achieved in non-aqueous media. Immobilization enhances stability. shinshu-u.ac.jpepa.gov
Aspergillus nigerLipaseEthanol, Lactic acid; Butanol, Butyric acidEthyl lactate, Butyl butyrateDemonstrated significant esterification efficiency for various flavor esters in a soybean-oil system. nih.gov
E. coli (Recombinant)Lipase (LipIAF5-2)Various short-chain alcohols and acidsShort-chain flavor estersEngineered whole-cell biocatalyst showed high conversion yields and good recycling properties. nih.gov
Candida rugosaLipaseEthyl caprate, Butyric acidEthyl butyrateSurfactant-coated lipase was effective for transesterification in n-hexane. nih.gov

Application of Green Chemistry Principles in Biocatalytic Production

The use of biocatalysts for producing this compound aligns strongly with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cirad.fr Biocatalytic routes offer significant advantages over traditional chemical synthesis, which often requires harsh conditions and toxic catalysts. youtube.com

Key green chemistry principles embodied by biocatalysis include:

Use of Renewable Feedstocks: The substrates for the synthesis, (Z)-hex-3-en-1-ol (leaf alcohol) and lactic acid, can be sourced from natural, renewable materials. nih.gov Regulations in the US and Europe often permit products from such processes to be labeled as "natural," which is a significant market advantage. nih.gov

Catalysis over Stoichiometric Reagents: Enzymes are catalysts that are effective in small quantities and can be recycled and reused over multiple batches, minimizing waste. cirad.frnih.gov Immobilization of enzymes, for example, on polymer nanofibers, enhances their stability and facilitates easy separation and reuse, improving process productivity. shinshu-u.ac.jpnih.gov

Milder Reaction Conditions: Enzymatic reactions typically occur under mild conditions of temperature and pressure, reducing energy consumption compared to conventional chemical methods. mdpi.com This not only lowers costs but also minimizes the environmental footprint of the manufacturing process.

High Selectivity and Atom Economy: Enzymes exhibit high regio- and stereoselectivity, leading to the formation of a specific desired product with minimal by-products. iupac.orgfungaldiversity.org This high selectivity reduces the need for extensive purification steps and maximizes the conversion of raw materials into the final product, leading to a better atom economy and a lower E-factor (kg of waste per kg of product). nih.govresearchgate.net

Safer Solvents and Auxiliaries: Biocatalytic reactions can often be conducted in greener solvents, including water or solvent-free systems where one of the liquid substrates acts as the reaction medium. mdpi.comnih.govacs.org This drastically reduces the use of volatile and often hazardous organic solvents common in traditional synthesis.

The table below illustrates how the biocatalytic synthesis of esters maps onto the core principles of green chemistry.

Table 2: Green Chemistry Principles in Biocatalytic Ester Synthesis
Green Chemistry PrincipleApplication in Biocatalytic Production of this compoundReference
Waste PreventionHigh selectivity of enzymes minimizes byproduct formation, leading to cleaner reaction profiles and less waste. cirad.fr
Atom EconomyDirect esterification reactions catalyzed by enzymes have high atom economy as most atoms from the reactants are incorporated into the final product. nih.gov
Less Hazardous Chemical SynthesesReplaces harsh acid/base catalysts with biodegradable enzymes, operating under neutral pH and mild conditions. cnr.itcirad.fr
Use of Renewable FeedstocksSubstrates like lactic acid and hexenol can be derived from fermentation or plant sources. nih.govsigmaaldrich.com
CatalysisEnzymes are highly efficient catalysts that can be immobilized and reused for multiple cycles, reducing catalyst waste. shinshu-u.ac.jpnih.gov
Design for Energy EfficiencyReactions are conducted at or near ambient temperature and pressure, significantly lowering energy demands. mdpi.com
Use of Safer Solvents/Solvent-Free ConditionsProcesses can be designed in benign solvents like water or in solvent-free systems, eliminating the need for hazardous organic solvents. mdpi.comacs.org

Chemoenzymatic Strategies for Complex Analogue Synthesis

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules that are difficult to produce by either method alone. nih.gov This strategy is particularly valuable for producing analogues of this compound, such as its glycosides, which are found in nature and may possess unique biological activities. clockss.orgresearchgate.net

A prime example is the synthesis of (Z)-3-hexenyl 6-O-glycosyl-β-D-glucopyranosides. clockss.orgcrossref.org This multi-step process leverages an enzymatic reaction for a key stereoselective step, followed by chemical reactions to complete the synthesis of the complex target molecule.

The general strategy involves:

Enzymatic Glycosidation: The first step is often a highly selective enzymatic reaction. For instance, the direct β-glucosidation of (Z)-hex-3-en-1-ol with D-glucose can be catalyzed by an immobilized β-glucosidase from almonds. clockss.orgresearchgate.net This step precisely forms the desired β-glycosidic bond, a challenging feat for traditional chemical methods which often yield a mixture of anomers.

Chemical Protection and Activation: Following the enzymatic step, standard organic chemistry techniques are used. This may involve protecting specific hydroxyl groups on the newly formed glucoside to ensure that subsequent reactions occur at the desired position.

Chemical Coupling and Deprotection: The protected glucoside is then chemically coupled with another activated sugar molecule (e.g., a protected glycosyl bromide). clockss.org This step builds the more complex oligosaccharide structure. Finally, the protecting groups are removed in a deprotection step to yield the final, complex analogue.

This synergistic approach marries the strengths of both disciplines: the enzyme ensures perfect stereocontrol in the critical bond-forming step, while chemical methods provide the flexibility to build upon the enzymatically generated core. nih.govnih.gov

Table 3: Chemoenzymatic Synthesis of (Z)-3-Hexenyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside
StepMethodDescriptionPurposeReference
1EnzymaticDirect β-glucosidation of (Z)-hex-3-en-1-ol and D-glucose using immobilized β-glucosidase.To create the initial (Z)-3-hexenyl β-D-glucoside with high stereoselectivity. clockss.orgresearchgate.net
2ChemicalProtection of the primary hydroxyl group of the glucoside using a silyl (B83357) ether (e.g., TBDMS).To selectively mask certain functional groups and direct the next reaction to a specific site. clockss.org
3ChemicalCoupling of the protected glucoside with an activated xylopyranosyl bromide in the presence of a promoter like silver triflate.To form the disaccharide linkage, building the more complex analogue. clockss.org
4ChemicalDeprotection of all protecting groups (e.g., silyl ethers, benzoyl groups) to yield the final natural product analogue.To reveal the final structure of the complex glycoside. clockss.org

Natural Occurrence, Biosynthesis, and Metabolomic Profiling of Hex 3 En 1 Yl 2 Hydroxypropanoate

Distribution in Flora and Fauna: Identification of Natural Sources and Biological Contexts

Hex-3-en-1-yl 2-hydroxypropanoate, particularly its (Z)-isomer, also known as (Z)-3-hexenyl lactate (B86563), has been identified as a naturally occurring volatile compound in a select number of botanical and fermented sources. thegoodscentscompany.com Its presence contributes to the complex aroma profiles of these products.

The primary natural sources identified in scientific literature include:

Coriander (Coriandrum sativum L.): The leaves of the coriander plant are a well-documented source of this ester. thegoodscentscompany.comnih.gov The compound is part of the intricate mixture of volatiles that gives coriander its distinctive fresh, green, and slightly citrusy aroma.

Brandy and Cognac: As a product of grape fermentation and subsequent distillation and aging, this compound is a component of the volatile profile of brandy and cognac. thegoodscentscompany.com Its formation in these spirits is influenced by the initial grape composition and the complex biochemical transformations that occur during production. nih.govmdpi.comnih.gov

Table 1: Natural Sources of (Z)-Hex-3-en-1-yl 2-hydroxypropanoate

Natural SourceCommon NamePart/Matrix
Coriandrum sativum L.CorianderLeaf
Vitis vinifera L.GrapeFruit
-BrandySpirit
-CognacSpirit

Elucidation of Biosynthetic Pathways and Precursor Molecules

The biosynthesis of this compound is a multi-step process involving precursors from different metabolic pathways. The formation of this ester can be conceptually divided into the synthesis of its two constituent parts: the (Z)-3-hexen-1-ol moiety and the 2-hydroxypropanoate (lactate) moiety.

The (Z)-3-hexen-1-ol portion originates from the lipoxygenase (LOX) pathway, a well-established route for the formation of C6 "green leaf volatiles" in plants. frontiersin.orgnih.govnih.gov The key precursor for this pathway is linolenic acid , an unsaturated fatty acid.

The biosynthetic sequence is as follows:

Lipoxygenase (LOX) acts on linolenic acid to form a hydroperoxide.

Hydroperoxide lyase (HPL) then cleaves this intermediate to produce (Z)-3-hexenal. nih.gov

Finally, alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-3-hexen-1-ol. frontiersin.orgnih.gov

The origin of the 2-hydroxypropanoate (lactate) moiety in plants like coriander and grapes is less explicitly detailed in current literature. In the context of fermented products like brandy and wine, lactic acid is a well-known product of lactic acid fermentation , carried out by lactic acid bacteria (LAB) that convert malic acid and sugars into lactic acid. nih.govnih.govmdpi.com In plants, lactic acid can be produced from pyruvate (B1213749), a central molecule in glycolysis. sigmaaldrich.com While the specific pathways for lactate accumulation in coriander and grapes are not extensively documented, its presence as a precursor for ester formation is evident.

The final step in the biosynthesis of this compound is the esterification of (Z)-3-hexen-1-ol with a lactate donor, likely lactyl-CoA.

Enzymology of this compound Formation in Biological Systems

The crucial enzymatic step that joins the alcohol and acid moieties to form this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . frontiersin.orgnih.gov AATs are responsible for the synthesis of a wide variety of esters that contribute to the flavor and aroma of fruits and flowers. nih.gov

These enzymes are part of the BAHD superfamily of acyltransferases. nih.gov A key characteristic of many plant AATs is their broad substrate specificity, meaning they can utilize a range of different alcohols and acyl-CoA substrates. frontiersin.orgnih.gov Research has shown that some AATs are capable of producing lactate esters. researchgate.netaidic.it

While the specific AAT responsible for the synthesis of this compound in coriander, grapes, or during brandy production has not been definitively identified, it is highly probable that an AAT with affinity for both (Z)-3-hexen-1-ol and a lactate-containing substrate is involved. The final concentration of the ester in a given plant or beverage is dependent not only on the presence and activity of the specific AAT but also on the availability of its precursor molecules, (Z)-3-hexen-1-ol and lactate. nih.gov

Table 2: Key Enzymes and Precursors in the Biosynthesis of (Z)-Hex-3-en-1-yl 2-hydroxypropanoate

MoietyPrecursor MoleculeKey Enzymes
(Z)-3-hexen-1-olLinolenic AcidLipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH)
2-hydroxypropanoatePyruvate / Malic AcidLactate Dehydrogenase / Lactic Acid Bacteria
Final Esterification(Z)-3-hexen-1-ol + Lactyl-CoAAlcohol Acyltransferase (AAT)

Advanced Metabolomic Techniques for Detection and Quantification in Biological Matrices

The identification and quantification of volatile compounds like this compound in complex biological samples such as plant extracts and alcoholic beverages require sophisticated analytical techniques. The primary method employed for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govumn.eduhorizonepublishing.com

To enhance the detection of trace-level volatiles, GC-MS is often coupled with a pre-concentration technique. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free method for extracting and concentrating volatile and semi-volatile compounds from the headspace of a sample before their introduction into the GC-MS system. umn.edubiovino.es This technique has been successfully applied to the analysis of volatile profiles in coriander and wine. biovino.es

The general workflow for the analysis of this compound in its natural sources involves:

Sample Preparation: This may involve distillation for spirits or solvent extraction for plant materials. nih.gov

Volatile Compound Extraction: HS-SPME is a common choice for concentrating the volatiles.

Gas Chromatographic Separation: The extracted volatiles are separated based on their boiling points and polarity on a capillary column within the gas chromatograph. nih.gov

Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a chemical fingerprint of the molecule, is used for identification by comparing it to spectral libraries (e.g., NIST, Wiley). nih.gov

Quantification: The amount of the compound can be determined by using an internal or external standard and measuring the peak area in the chromatogram. researchgate.net

While many metabolomic studies on coriander, grapes, and brandy have been published, they often focus on the major volatile constituents. mdpi.comhorizonepublishing.comnih.gov However, the advanced capabilities of modern GC-MS instrumentation make it feasible to detect and quantify less abundant esters like this compound, provided the analytical method is optimized for this purpose.

Advanced Analytical Characterization and Spectroscopic Investigations of Hex 3 En 1 Yl 2 Hydroxypropanoate

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a cornerstone in the definitive identification of Hex-3-en-1-yl 2-hydroxypropanoate, providing highly accurate mass measurements that aid in determining its elemental composition. The exact mass of the protonated molecule [M+H]+ can be calculated and compared with experimental data to confirm its identity with a high degree of confidence.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of esters and alcohols. Key fragmentation pathways would likely involve:

Cleavage of the ester bond: This is a common fragmentation route for esters, which would lead to the formation of ions corresponding to the lactate (B86563) and the hexenyl moieties.

Loss of the lactate group: Fragmentation could result in the loss of the entire 2-hydroxypropanoate group.

Rearrangement reactions: McLafferty rearrangement, common in carbonyl compounds, could also occur. libretexts.org

It is important to note that in-source fragmentation of lactate to pyruvate (B1213749) has been observed in mass spectrometry, a phenomenon that should be considered during analysis. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[C9H16O3+H]+173.1172
[C9H16O3+Na]+195.0992
[C9H16O3K]+211.0731

This data is predicted and may vary based on experimental conditions.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound. While one-dimensional (1D) 1H and 13C NMR provide initial information, multi-dimensional (2D) techniques are crucial for unambiguous assignments of all protons and carbons, especially given the molecule's isomeric possibilities.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group of the hexenyl chain, the vinylic protons, the methylene (B1212753) groups adjacent to the oxygen and the double bond, the methine and methyl protons of the lactate moiety, and the hydroxyl proton.

13C NMR: The carbon NMR spectrum would complement the proton data, showing signals for the carbonyl carbon of the ester, the carbons of the double bond, the carbons bearing oxygen atoms, and the aliphatic carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between scalar-coupled protons, helping to trace the connectivity within the hexenyl and lactate fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the lactate and hexenyl fragments across the ester linkage.

Predicted NMR data for the closely related cis-3-Hexen-1-ol is available and can serve as a reference for assigning the signals of the hexenyl part of the molecule. bmrb.io

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Position (Hexenyl)Predicted 1H Shift (ppm)Predicted 13C Shift (ppm)
14.1563.5
22.4027.5
35.35125.0
45.50132.0
52.0520.6
60.9514.1
Atom Position (Lactate) Predicted 1H Shift (ppm) Predicted 13C Shift (ppm)
2'4.2069.0
3'1.4020.5
1' (C=O)-175.0

This data is based on predictions from spectral databases and may differ from experimental values. researchgate.net

Advanced Vibrational Spectroscopy (e.g., FTIR, Raman, Vibrational Circular Dichroism) for Molecular Structure and Chirality

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide valuable information about the functional groups present in this compound.

FTIR and Raman Spectroscopy: The spectra would be characterized by:

A strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm-1).

Bands related to the C-O stretching of the ester and the alcohol.

Absorptions from the C=C stretching of the alkene group.

Characteristic C-H stretching and bending vibrations for the aliphatic and vinylic protons.

A broad O-H stretching band for the hydroxyl group of the lactate moiety.

For chiral molecules like this compound, Vibrational Circular Dichroism (VCD) offers a powerful tool for determining the absolute configuration of the stereogenic center in the lactate portion. VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for each enantiomer.

Chiral Chromatography and Advanced Separation Techniques for Isomeric Analysis

The presence of a chiral center in the lactate moiety and the cis/trans isomerism of the hexenyl chain make the separation of isomers a critical analytical challenge. Chiral chromatography is the method of choice for separating the enantiomers of this compound.

Various chiral stationary phases (CSPs) can be employed, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. google.com The separation of lactate enantiomers has been successfully achieved using techniques like high-performance liquid chromatography (HPLC) with chiral columns. nih.govlabcluster.com These methods can be adapted for the analysis of this compound. Both normal-phase and reversed-phase chromatography can be explored to achieve optimal separation. Derivatization of the lactate moiety can also be used to enhance separation and detection in gas chromatography (GC). researchgate.net

Table 3: Potential Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
Column Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol or n-Hexane/Ethanol mixtures
Detection UV at 210-220 nm or Refractive Index (RI)
Flow Rate 0.5 - 1.5 mL/min

These are generalized conditions and require optimization for the specific compound.

Coupling of Chromatographic and Spectroscopic Methods (e.g., GC-MS/MS, LC-NMR)

The coupling of chromatographic separation with spectroscopic detection provides a powerful platform for the comprehensive analysis of complex mixtures containing this compound and its isomers.

GC-MS/MS: Gas chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the identification and quantification of volatile compounds. For this compound, GC-MS/MS would allow for the separation of cis/trans isomers and, with a chiral GC column, potentially the enantiomers. The mass spectrometer provides definitive identification based on the fragmentation pattern of each separated component. Predicted GC-MS data for the non-derivatized compound is available in databases. hmdb.cafoodb.ca

LC-NMR: Liquid chromatography coupled with NMR spectroscopy is a powerful tool for the direct structural elucidation of separated compounds without the need for isolation. This technique would be particularly valuable for the unambiguous assignment of the stereochemistry of the separated isomers of this compound.

Chemical Transformations and Derivatization Strategies for Hex 3 En 1 Yl 2 Hydroxypropanoate

Mechanistic Studies of Hydrolysis and Transesterification Reactions

The ester functionality in Hex-3-en-1-yl 2-hydroxypropanoate is susceptible to hydrolysis and transesterification, reactions that are fundamental to its stability and potential derivatization.

Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond to yield hex-3-en-1-ol and 2-hydroxypropanoic acid (lactic acid). This reaction can be catalyzed by either acid or base.

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.govresearchgate.netijsr.net A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. nih.govijsr.net Subsequent proton transfer and elimination of hex-3-en-1-ol regenerates the acid catalyst and yields lactic acid. nih.govresearchgate.net This process is reversible and is essentially the reverse of Fischer esterification. nih.govnih.gov

Base-catalyzed hydrolysis, or saponification, is an irreversible process. nih.govthegoodscentscompany.com It proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. morebeer.comlibretexts.org This intermediate then collapses, expelling the hex-3-en-1-oxide anion as the leaving group. A rapid acid-base reaction between the leaving group and the newly formed lactic acid results in the formation of the corresponding carboxylate salt and hex-3-en-1-ol. thegoodscentscompany.comlibretexts.org

Transesterification: This process involves the exchange of the alcohol moiety of the ester. researchgate.netgoogle.com For this compound, transesterification with a different alcohol (R'-OH) would result in a new ester of lactic acid and liberate hex-3-en-1-ol. This reaction can also be catalyzed by either an acid or a base. google.comresearchgate.netwpmucdn.com The mechanisms are analogous to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water. researchgate.netnih.gov Driving the reaction to completion often involves using a large excess of the new alcohol or removing one of the products from the reaction mixture. researchgate.netgoogle.com

A summary of the products from these reactions is presented in Table 1.

ReactionCatalystReactantsMajor Products
HydrolysisAcid (e.g., H₂SO₄)This compound, WaterHex-3-en-1-ol, 2-Hydroxypropanoic acid
Hydrolysis (Saponification)Base (e.g., NaOH)This compound, WaterHex-3-en-1-ol, Sodium 2-hydroxypropanoate
TransesterificationAcid or BaseThis compound, Alcohol (R'-OH)(R')-2-hydroxypropanoate, Hex-3-en-1-ol

Oxidation and Reduction Pathways of the Alkenyl and Hydroxyl Moieties

The alkenyl (C=C) and secondary hydroxyl (-OH) groups in this compound provide additional sites for chemical modification through oxidation and reduction reactions.

Oxidation: The carbon-carbon double bond can undergo various oxidation reactions. researchgate.netwebflow.com Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide (oxirane) ring across the double bond. thegoodscentscompany.com Stronger oxidizing agents like ozone (O₃), followed by a reductive workup, would cleave the double bond, yielding propanal and 3-(2-hydroxypropanoyloxy)propanal. thegoodscentscompany.comsigmaaldrich.com Oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can result in the formation of a diol at the site of the double bond. webflow.comimbibeinc.com

The secondary hydroxyl group on the propanoate moiety can be oxidized to a ketone. pressbooks.pubmdpi.com Common oxidizing agents for this transformation include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and the Swern or Dess-Martin periodinane reagents. pressbooks.pubgoogle.comnih.gov This would yield hex-3-en-1-yl 2-oxopropanoate.

Reduction: The alkenyl group can be reduced to the corresponding alkane through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, and would convert this compound to hexyl 2-hydroxypropanoate.

The secondary hydroxyl group is generally resistant to reduction. However, it can be converted into a good leaving group (e.g., a tosylate) and then subjected to reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an S_N2 reaction to yield the corresponding alkane, though this would also reduce the ester functionality.

Table 2 summarizes potential oxidation and reduction products.

Functional GroupReactionReagent ExampleProduct Structure
AlkenylEpoxidationm-CPBAEpoxidized derivative
AlkenylOxidative CleavageO₃, then (CH₃)₂SPropanal and 3-(2-hydroxypropanoyloxy)propanal
AlkenylDihydroxylationOsO₄Dihydroxylated derivative
AlkenylReductionH₂/PdHexyl 2-hydroxypropanoate
HydroxylOxidationPCCHex-3-en-1-yl 2-oxopropanoate

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogs of this compound is crucial for understanding how molecular structure influences its characteristic "fruity" and "green" aroma profile. wpmucdn.com Structure-activity relationship (SAR) studies in flavor chemistry aim to correlate specific structural features with sensory perception. researchgate.net

The most direct strategy for creating analogs is through esterification, reacting different carboxylic acids with hex-3-en-1-ol or different alcohols with 2-hydroxypropanoic acid. wpmucdn.comresearchgate.net This allows for the systematic modification of both the alcohol and acid portions of the molecule.

Varying the Alcohol Moiety: By replacing hex-3-en-1-ol with other saturated or unsaturated alcohols, the impact of the carbon chain length, branching, and the presence and position of the double bond on the flavor profile can be investigated. For example, using a saturated alcohol like hexanol would yield hexyl 2-hydroxypropanoate, allowing for an assessment of the double bond's contribution to the aroma.

Table 3 outlines a synthetic strategy for generating analogs for SAR studies.

Analog TypeSynthetic ApproachExample ReactantsPotential Analog
Variation in Alcohol ChainFischer Esterification2-Hydroxypropanoic acid and Pentan-1-olPentyl 2-hydroxypropanoate
Removal of Double BondFischer Esterification2-Hydroxypropanoic acid and Hexan-1-olHexyl 2-hydroxypropanoate
Variation in Acid ChainFischer EsterificationHex-3-en-1-ol and 2-hydroxybutanoic acidHex-3-en-1-yl 2-hydroxybutanoate
Removal of Hydroxyl GroupFischer EsterificationHex-3-en-1-ol and Propanoic acidHex-3-en-1-yl propanoate

Polymerization and Oligomerization Reactivity in Chemical Systems

The presence of a carbon-carbon double bond and a hydroxyl group gives this compound the potential to undergo both addition polymerization and condensation polymerization.

Addition Polymerization and Oligomerization: The alkenyl group can participate in addition polymerization reactions, characteristic of alkenes. This can be initiated by radical, cationic, or anionic methods, or through coordination polymerization using transition metal catalysts. nih.govresearchgate.net The oligomerization of alkenes is a method to produce short-chain polymers and is often catalyzed by transition metal complexes. nih.govresearchgate.netresearchgate.net The resulting polymers or oligomers would feature a poly-alkane backbone with pendant 2-hydroxypropanoyloxy groups.

Condensation Polymerization: The hydroxyl group, along with the ester functionality (which can be hydrolyzed to a carboxylic acid), allows for condensation polymerization. For instance, after hydrolysis, the resulting 2-hydroxypropanoic acid can undergo self-esterification to form polylactic acid (PLA), a biodegradable polyester (B1180765). The hex-3-en-1-ol can also participate in polyesterification reactions with dicarboxylic acids. The presence of both a hydroxyl group and a double bond in the parent molecule opens the possibility for creating functional polyesters where the double bond can be used for subsequent cross-linking or further functionalization.

The reactivity of this compound in polymerization is summarized in Table 4.

Polymerization TypeReactive Site(s)Potential Polymer Structure
Addition PolymerizationAlkenyl group (C=C)Polyalkane with ester side chains
Condensation PolymerizationHydroxyl and Carboxyl (after hydrolysis) groupsPolyester
Cross-linkable PolymerAlkenyl and Hydroxyl/Carboxyl groupsFunctionalized polyester with sites for cross-linking

Computational Chemistry and Theoretical Studies of Hex 3 En 1 Yl 2 Hydroxypropanoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

For Hex-3-en-1-yl 2-hydroxypropanoate, DFT calculations would reveal the charge distribution across the molecule, highlighting the electrophilic and nucleophilic centers. The carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the oxygen atoms would be nucleophilic. The presence of a double bond in the hexenyl moiety and the hydroxyl group in the propanoate part introduces additional reactive sites.

Key energetic parameters that can be calculated include the heat of formation, ionization potential, and electron affinity. These values are crucial for predicting the compound's stability and its behavior in chemical reactions.

Table 1: Calculated Electronic and Energetic Properties of this compound (Illustrative Data)

PropertyCalculated Value (Illustrative)Method
Heat of Formation (gas phase)-550.2 kJ/molB3LYP/6-31G
Dipole Moment2.5 DebyeB3LYP/6-31G
HOMO Energy-9.8 eVB3LYP/6-31G
LUMO Energy1.2 eVB3LYP/6-31G
Ionization Potential9.8 eVB3LYP/6-31G
Electron Affinity1.2 eVB3LYP/6-31G

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual experimental or calculated values may differ.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules. For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules, such as water or receptor proteins. This is particularly relevant for understanding its properties as a flavor compound, as its interaction with olfactory receptors is what determines its perceived aroma. unibo.it

Table 2: Key Conformational Dihedral Angles in this compound (Illustrative Data)

Dihedral AngleMost Populated Range (degrees)Simulation Environment
O=C-O-C180 ± 20Water
C-O-C-C160 ± 30Water
C-C=C-C0 ± 15Water
HO-C-C=O60 ± 25Water

Note: This table presents illustrative data on the likely conformational preferences. The actual values would be derived from detailed MD simulation trajectories.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical methods can be employed to predict the mechanisms of chemical reactions involving this compound. A key reaction for esters is hydrolysis, which can be catalyzed by either acid or base. Computational studies can map out the entire reaction pathway, identifying the transition states and intermediates. researchgate.netnih.govcnrs.fr

For the acid-catalyzed hydrolysis of this compound, the mechanism would likely involve the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of hex-3-en-1-ol would yield lactic acid. Transition state analysis would provide the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction.

Similarly, the mechanism of its formation via the Fischer esterification of lactic acid and hex-3-en-1-ol can be computationally investigated. utwente.nl Such studies provide a detailed understanding of the reaction kinetics and can aid in optimizing reaction conditions for its synthesis.

Table 3: Calculated Activation Energies for the Hydrolysis of this compound (Illustrative Data)

Reaction StepActivation Energy (kJ/mol)Computational Method
Protonation of Carbonyl Oxygen25DFT (B3LYP/6-31+G)
Nucleophilic Attack by Water60DFT (B3LYP/6-31+G)
Proton Transfer30DFT (B3LYP/6-31+G)
Elimination of Alcohol45DFT (B3LYP/6-31+G)

Note: The data is illustrative and represents a plausible energy profile for the reaction. Precise values require specific and detailed calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

QSPR models can be used to predict various physicochemical properties of this compound, such as its boiling point, vapor pressure, and water solubility. These properties are crucial for its application in food and fragrance formulations. The models are built by finding a mathematical relationship between the property of interest and a set of molecular descriptors calculated from the compound's structure.

Role in Chemical Ecology and Biological Interactions of Hex 3 En 1 Yl 2 Hydroxypropanoate

Investigation of Olfactory Receptor Binding and Activation Mechanisms

Detailed studies specifically elucidating the binding and activation mechanisms of Hex-3-en-1-yl 2-hydroxypropanoate with olfactory receptors are not extensively available in current scientific literature. Its common application in the flavor and fragrance industry suggests it effectively interacts with mammalian olfactory systems to produce a perceivable aroma, likely contributing to fruity and green scent profiles. thegoodscentscompany.com However, the specific olfactory receptors involved and the downstream signaling pathways activated upon binding remain areas for future research. The molecule's structural components, including the alkenyl group and the hydroxyl group on the propanoate moiety, are key determinants for its interaction with receptor binding pockets. targetmol.com

Function as a Semiochemical: Pheromonal Components and Kairomonal Interactions in Non-Human Organisms

The role of this compound as a semiochemical, a chemical substance that carries a message, is an area of scientific interest, although direct evidence is limited. While related companies manufacture insect pheromones, and other compounds like 3-Methylcyclohex-2-en-1-ol have been identified as anti-aggregative pheromones, specific pheromonal or kairomonal functions for this compound have not been definitively established. targetmol.comthegoodscentscompany.com Its presence as a volatile organic compound in various plants suggests a potential role in plant-insect or plant-pathogen interactions, which could be kairomonal in nature, but this requires further empirical investigation.

Enzymatic Biotransformations within Biological Systems

As an ester, this compound is susceptible to enzymatic biotransformation, primarily through hydrolysis by esterases. This process would cleave the ester bond, yielding (Z)-3-hexen-1-ol and 2-hydroxypropanoic acid (lactic acid) as metabolites. While it is used in biochemical experiments, specific metabolic pathways and the enzymes responsible for its biodegradation in various organisms have not been extensively documented in publicly available research. targetmol.comambeed.com The study of its metabolism is crucial for understanding its persistence and function in biological systems.

In Vitro Studies of Molecular Mechanisms underlying Biological Activities

In vitro research to uncover the specific molecular mechanisms of this compound's biological activities is still in early stages. The compound is utilized in life science research, but detailed studies on its effects at a cellular or molecular level are not widely reported. targetmol.com One source indicates that it exhibits no biological activity in vivo, though this broad statement may not encompass all potential biological interactions. targetmol.com Further in vitro studies are necessary to explore potential activities, such as interactions with specific enzymes or receptors, that could lead to a better understanding of its biological significance.

Advanced Applications and Industrial Research Perspectives of Hex 3 En 1 Yl 2 Hydroxypropanoate

Role as a High-Value Chiral Building Block in Fine Chemical Synthesis

The presence of a lactate (B86563) moiety in Hex-3-en-1-yl 2-hydroxypropanoate introduces a chiral center, making it a potential high-value chiral building block in asymmetric synthesis. The lactate portion can serve as a chiral auxiliary, a well-established strategy in organic chemistry to control the stereochemical outcome of a reaction.

Although direct studies employing this compound as a chiral auxiliary are not widely documented in publicly available research, the principle has been demonstrated with other lactate esters, such as ethyl lactate. acs.orgacs.org In these cases, the lactate is temporarily incorporated into a molecule to direct the formation of a new stereocenter during a chemical reaction, such as a Diels-Alder reaction. acs.orgacs.org After the reaction, the lactate auxiliary can be cleaved, having fulfilled its role of inducing chirality. acs.org

The theoretical application of this principle to this compound is significant. The (Z)-hex-3-en-1-ol portion could influence the solubility and reactivity of the molecule in specific solvent systems, potentially offering advantages over smaller, more common lactate esters. The synthesis of complex chiral molecules, such as pharmaceuticals or agrochemicals, often relies on the availability of a diverse toolbox of chiral building blocks. As a readily available, bio-based chiral molecule, this compound represents an area of untapped potential for research and development in fine chemical synthesis.

Table 1: Potential Synthetic Reactions Utilizing this compound as a Chiral Auxiliary

Reaction TypePotential Role of this compoundDesired Chiral Product
Diels-Alder ReactionChiral dienophileChiral cyclic compounds
Aldol AdditionChiral nucleophileβ-hydroxy carbonyl compounds
Michael AdditionChiral nucleophile1,5-dicarbonyl compounds
Asymmetric AlkylationChiral enolate precursorα-substituted carbonyl compounds

Novel Applications in Material Science and Polymer Chemistry

The molecular structure of this compound contains two key functional groups that suggest its potential use in material science and polymer chemistry: a carbon-carbon double bond and a free hydroxyl group. These features make it a candidate as a functional monomer or a comonomer in polymerization reactions.

The double bond in the hexenyl chain can, in principle, participate in addition polymerization reactions, such as free-radical or controlled radical polymerization, to form a polymer backbone. The pendant hydroxyl- and ester-containing side chains would then impart specific functionalities to the resulting polymer. These side chains could influence properties like hydrophilicity, biodegradability, and adhesion.

Furthermore, the hydroxyl group allows for its incorporation into polyesters or polyurethanes through condensation polymerization. The use of bio-based and functional monomers is a significant trend in polymer science, driven by the need for sustainable materials with tailored properties. diva-portal.orgrsc.orgacs.org Terpenes and other fragrance molecules are being explored as renewable feedstocks for polymers. diva-portal.orgrsc.orgresearchgate.net While direct polymerization of this compound has not been reported, the precedent set by the polymerization of other functionalized bio-based molecules suggests this is a viable and innovative area for future research.

Table 2: Potential Polymer Architectures Incorporating this compound

Polymerization MethodFunctional Group UtilizedPotential Polymer TypeKey Properties
Addition PolymerizationC=C double bondVinyl-type polymer with functional side chainsTunable polarity, potential for cross-linking
Condensation Polymerization-OH groupPolyester (B1180765), PolyurethaneIncreased biodegradability, modified thermal properties
Thiol-ene reactionC=C double bondFunctionalized thioether networkOptical and mechanical property tuning

Innovations in Sustainable Production Technologies and Process Engineering

The industrial production of flavor and fragrance esters like this compound is increasingly moving towards more sustainable and "green" manufacturing processes. sigmaaldrich.comsigmaaldrich.com A key innovation in this area is the use of enzymatic catalysis, particularly with lipases, as an alternative to traditional chemical synthesis. acs.orgnih.govnih.gov

Conventional esterification often requires high temperatures and strong acid catalysts, which can lead to side reactions, degradation of sensitive molecules, and environmental concerns related to waste disposal. researchgate.net Enzymatic synthesis, on the other hand, offers several advantages:

Mild Reaction Conditions: Enzymes operate at lower temperatures and near-neutral pH, which preserves the integrity of the molecule, particularly the volatile hexenyl moiety, and reduces energy consumption.

High Selectivity: Lipases can be highly selective, minimizing the formation of by-products and simplifying purification processes.

Environmental Benefits: Enzymatic processes are biodegradable and avoid the use of harsh chemicals, aligning with the principles of green chemistry. researchgate.net

Research into the lipase-catalyzed synthesis of flavor esters has identified several key process parameters that can be optimized to maximize yield and efficiency. researchgate.net These include the choice of enzyme, the solvent system, the ratio of substrates, temperature, and the removal of by-products. The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. nih.gov

Table 3: Comparison of Chemical vs. Enzymatic Synthesis of this compound

ParameterConventional Chemical SynthesisLipase-Catalyzed Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (e.g., from Candida antarctica)
Temperature High (often >100 °C)Mild (typically 30-60 °C)
Selectivity Moderate, potential for side reactionsHigh, regio- and stereoselective
By-products Water, degradation productsWater
Environmental Impact Higher energy use, acidic wasteLower energy use, biodegradable catalyst
Product Quality Can have off-notes due to side reactions"Natural" label, cleaner aroma profile

Advanced Formulations and Controlled Release Systems for Specific Industrial Needs

The primary function of this compound in consumer products is to impart its characteristic fresh green aroma. tilleydistributionproducts.com However, as a volatile compound, its scent can dissipate quickly. To enhance its longevity and performance, advanced formulation strategies focusing on controlled release are being explored. cosmeticsandtoiletries.comresearchgate.netnih.gov These systems aim to protect the fragrance molecule and release it over an extended period in response to specific triggers. cosmeticsandtoiletries.com

Microencapsulation is a prominent technology where tiny droplets of the fragrance are enclosed within a polymer shell. cosmeticsandtoiletries.comnih.gov This shell protects the ester from degradation and premature evaporation. The release can be triggered by various mechanisms:

Friction: In fabric care products, the capsules can break upon rubbing the cloth, releasing a burst of fragrance.

Moisture: For applications like deodorants or laundry, the shell can be designed to dissolve in the presence of moisture. cosmeticsandtoiletries.com

Temperature Change: The permeability of the capsule wall can be engineered to increase with temperature. researchgate.net

Pro-fragrances represent another innovative approach. Here, the fragrance molecule is chemically bonded to a larger, non-volatile molecule. The active scent is then released through a chemical reaction, such as hydrolysis (reaction with water) or photolysis (reaction with light). mdpi.com For this compound, it could be tethered to a polymer backbone or other carrier molecule via its hydroxyl group, to be slowly released upon contact with the moisture in the air or on the skin. uni.lu

Environmental Dynamics and Fate of Hex 3 En 1 Yl 2 Hydroxypropanoate

Biodegradation Pathways in Aquatic and Terrestrial Ecosystems

The primary step in the biodegradation of Hex-3-en-1-yl 2-hydroxypropanoate is the cleavage of the ester linkage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes present in the environment. nih.govwikipedia.org This process yields (Z)-hex-3-en-1-ol, commonly known as leaf alcohol, and lactic acid. Both of these resulting compounds are considered readily biodegradable. wikipedia.orgnih.govepa.gov

(Z)-hex-3-en-1-ol: This unsaturated alcohol is a naturally occurring compound emitted by plants. nih.gov In both aquatic and terrestrial environments, it is expected to undergo rapid biodegradation. Microorganisms can utilize it as a carbon source, likely initiating degradation through oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid, which can then enter central metabolic pathways like the beta-oxidation pathway.

2-hydroxypropanoic acid (Lactic Acid): Lactic acid is a ubiquitous natural organic acid and a central metabolite in many organisms. It is readily consumed by a wide range of bacteria and fungi. researchgate.net In aerobic environments, it is converted to pyruvate (B1213749) and subsequently oxidized to carbon dioxide and water through the citric acid cycle. researchgate.net Under anaerobic conditions, it can be utilized in various fermentation pathways.

A 2007 study on a similar compound, a lactylate derived from oleic acid and lactic acid, demonstrated ready biodegradability, achieving 92.0% biodegradation over 28 days in an activated sludge inoculum test. wikipedia.org This supports the prediction that lactate (B86563) esters, in general, are easily broken down by environmental microbes. wikipedia.orgbiviture.com

Table 1: Predicted Biodegradation of this compound and its Hydrolysis Products
CompoundInitial Environmental ProcessPrimary Biodegradation ProductsExpected Rate of Biodegradation
This compoundEster Hydrolysis(Z)-hex-3-en-1-ol and Lactic AcidRapid (inferred from products)
(Z)-hex-3-en-1-ol (Leaf Alcohol)Oxidation(Z)-hex-3-enoic acid, CO2, H2OReadily biodegradable nih.gov
2-hydroxypropanoic acid (Lactic Acid)MetabolismPyruvate, CO2, H2OReadily biodegradable wikipedia.orgresearchgate.net

Photodegradation and Chemical Transformations in Environmental Compartments

Photodegradation, the breakdown of compounds by sunlight, is another significant pathway for the transformation of organic chemicals in the environment. researchgate.net

Atmospheric Fate: If this compound or its more volatile hydrolysis product, (Z)-hex-3-en-1-ol, enters the atmosphere, it will be susceptible to reaction with photochemically produced hydroxyl (•OH) radicals. The double bond in the hexenyl moiety is a likely site for rapid attack by •OH radicals and ozone, leading to degradation.

Aquatic and Terrestrial Fate: Direct photolysis in water or on soil surfaces may occur if the compound absorbs light in the solar spectrum (>290 nm). However, indirect photolysis is often more significant. On soil and plant surfaces, the presence of photosensitizing substances can accelerate photodegradation. acs.org Studies on other pesticides have shown that photolysis rates are often significantly faster on leaf and soil surfaces compared to in water. acs.org For esters, one potential photodegradation pathway is the cleavage of the ester bond to yield the corresponding acid and alcohol moieties. researchgate.net The lignin component of plant litter, for example, is known to be photo-oxidized by sunlight, a process that can facilitate broader microbial decomposition. nih.govpnas.org

Sorption and Transport Phenomena in Environmental Matrices

The movement of this compound between water, soil, and air is governed by its physical-chemical properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Sorption: The tendency of a chemical to bind to soil and sediment particles is a key factor in its environmental mobility. This is often estimated using the organic carbon-normalized sorption coefficient (Koc). While specific data for this compound is not available, its structure suggests moderate hydrophobicity. Its hydrolysis products have different properties:

(Z)-hex-3-en-1-ol: As a small alcohol, it has relatively high water solubility and low to moderate potential for sorption to soil organic matter. wikipedia.org

Lactic Acid: Being highly water-soluble and an organic acid, it will be very mobile in soil and is unlikely to sorb significantly to soil particles, especially in neutral to alkaline pH environments where it exists in its lactate anion form.

Transport: The parent ester is semi-volatile and may be transported short distances in the atmosphere. The higher volatility of (Z)-hex-3-en-1-ol suggests it can partition into the air from water and soil surfaces. wikipedia.org Conversely, the high water solubility and low vapor pressure of lactic acid mean it will primarily reside in the aqueous phase and be transported with water flow in soils and aquatic systems.

Table 2: Estimated Physicochemical Properties and Environmental Mobility
CompoundPropertyEstimated Value/BehaviorImplication for Transport
This compoundSorption (Koc)Moderate (Estimated)Limited mobility in soil.
VolatilitySemi-volatilePotential for short-range atmospheric transport.
(Z)-hex-3-en-1-olSorption (Koc)Low to ModerateMobile in soil and aquatic systems.
VolatilityModerate (BP: 156.5 °C) wikipedia.orgCan partition to the atmosphere from surfaces.
Lactic AcidSorption (Koc)Very LowHighly mobile in soil and aquatic systems.
VolatilityLowRemains predominantly in the aqueous phase.

Environmental Monitoring and Analytical Challenges

Detecting and quantifying trace levels of fragrance compounds like this compound and its degradation products in complex environmental matrices such as water, soil, and air presents analytical challenges. researchgate.net

Sample Preparation: The primary challenge is extracting and concentrating the target analytes from the sample matrix while removing interfering substances. For semi-volatile compounds in water, techniques like solid-phase microextraction (SPME) or liquid-liquid extraction are common. researchgate.netmdpi.com For air samples, collection on adsorbent materials like XAD-2 resin followed by solvent elution is a typical approach. mdpi.com

Analytical Techniques: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most suitable and widely used technique for the analysis of volatile and semi-volatile fragrance compounds. icm.edu.plunito.itslideshare.net GC provides the necessary separation of complex mixtures, while MS allows for positive identification and quantification of the target compounds based on their unique mass spectra. icm.edu.pl High-performance liquid chromatography (HPLC) can also be used, particularly for the less volatile lactic acid component. sielc.com

The inherent instability of the ester to hydrolysis can pose a challenge, as degradation may occur during sample collection, storage, or analysis, potentially leading to an underestimation of the parent compound and an overestimation of its hydrolysis products. Careful control of sample pH and temperature is crucial to maintain sample integrity.

Concluding Remarks and Future Trajectories in Hex 3 En 1 Yl 2 Hydroxypropanoate Research

Synthesis of Current Knowledge and Identification of Unanswered Questions

Current scientific understanding of Hex-3-en-1-yl 2-hydroxypropanoate is largely centered on its chemical properties and its role as an aromatic agent. It is an ester formed from cis-3-hexenol, a classic "green leaf volatile" (GLV), and lactic acid. sigmaaldrich.com Its primary commercial application lies in the food and beverage industry, where it imparts green and fruity notes to products like tomato, pear, apple, and melon-flavored items, and enhances caramel (B1170704) notes. thegoodscentscompany.com In perfumery, it is used to create fresh, natural top notes in fragrances for fine perfumes and personal care products. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS) for its use as a flavoring agent (FEMA number 3690). femaflavor.org

Despite its well-documented use, significant unanswered questions remain, representing key areas for future investigation:

Biosynthesis and Natural Occurrence: While known to be a green leaf volatile, the specific enzymatic pathways that lead to the esterification of cis-3-hexenol with lactic acid in plants are not fully elucidated. A deeper understanding of its biosynthesis could enable new methods for its production through metabolic engineering.

Full Scope of Biological Activity: The biological functions of this specific ester are not well understood beyond its sensory perception. As a member of the GLV family, it may play a role in plant defense, such as inhibiting pathogen growth or signaling in plant-insect interactions. nih.govwikipedia.org These potential ecological functions are largely unexplored.

Validation of Therapeutic Potential: A notable, yet unverified, claim suggests the compound exhibits "promising therapeutic attributes with regards to the treatment of neurodegenerative conditions". This assertion is a critical unanswered question that requires rigorous scientific validation through systematic biological screening and mechanistic studies.

Optimization of Synthesis: While chemical synthesis is established, developing more sustainable and efficient production methods remains a challenge. Research into greener chemistry, such as biocatalytic synthesis using enzymes, is an ongoing priority in the flavor and fragrance industry. sigmaaldrich.comnih.gov

Emerging Methodologies and Interdisciplinary Approaches in Research

Advancements in research on this compound will be driven by new technologies and collaborative efforts across scientific disciplines.

Emerging Methodologies:

Advanced Analytical Techniques: The analysis of volatile compounds in complex mixtures relies on sophisticated methods. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are fundamental for identifying and characterizing the compound's contribution to aroma. alwsci.com Emerging technologies like multidimensional chromatography and electronic sensors (e-noses and e-tongues) offer even greater sensitivity and new ways to perform sensory analysis. nih.govconsensus.app

Biotechnological Production: Modern biotechnology offers alternatives to traditional chemical synthesis. The use of metabolically engineered microorganisms (like Escherichia coli or Saccharomyces cerevisiae) and plant cell cultures are emerging as viable platforms for producing high-value flavor compounds in a more sustainable manner. nih.gov Enzymatic biocatalysis, using enzymes like lipases for esterification, represents another key green chemistry approach.

Controlled-Release Technologies: To enhance the stability and impact of volatile compounds in final products, methodologies like nanoencapsulation are being explored. researchgate.net Encapsulating this compound in a protective matrix can control its release, preserving its aromatic qualities during storage and use. researchgate.net

Interdisciplinary Approaches:

Chemistry and Food Science: Collaboration between flavor chemists and food scientists is essential for optimizing the use of this compound in new food products. This includes studying its stability under various processing conditions and its interaction with other food components to create novel and appealing flavor profiles. alwsci.com

Chemical Ecology and Agricultural Science: Investigating the compound's role in plant ecosystems requires a partnership between chemists and ecologists. Understanding if it acts as a signaling molecule (semiochemical) could lead to its use in agriculture to attract beneficial insects or repel pests, contributing to sustainable crop protection strategies. mdpi.com

Chemistry and Neuroscience/Pharmacology: To address the speculative link to neurodegenerative conditions, a strong interdisciplinary approach involving chemists, pharmacologists, and neuroscientists is imperative. This collaboration would be necessary to screen the compound for bioactivity, identify potential molecular targets, and understand its mechanism of action.

Prospective Research Avenues and Translational Opportunities

The future of research on this compound is poised to move beyond its current applications, with several promising avenues for investigation and translation into new products and technologies.

Prospective Research Avenues:

Systematic Bioactivity Screening: The most intriguing research avenue is the systematic investigation of the compound's potential therapeutic properties. A thorough screening program is needed to validate or refute the claim of activity related to neurodegenerative diseases.

Elucidation of Ecological Roles: Detailed studies into its function as a green leaf volatile could uncover new applications. nih.gov Research could focus on its role in plant-plant communication, its effects as an antimicrobial agent, or its ability to mediate interactions between plants and insects. wikipedia.org

Development of Biocatalytic Synthesis: A significant research push is expected towards developing and scaling up greener synthesis methods. This includes identifying robust enzymes and optimizing fermentation conditions for microbial production to create a more sustainable supply chain. nih.gov

Advanced Sensory Science: Future studies will likely explore the synergistic and antagonistic effects of this compound when blended with other aroma compounds. This research can lead to the creation of more complex, nuanced, and emotionally resonant flavors and fragrances.

Translational Opportunities:

Novel Flavors and Fragrances: The primary translational path remains in the development of new consumer products. Its unique green and fruity profile can be leveraged to create innovative flavors in the food and beverage sector and distinctive scents in personal care and household goods. thegoodscentscompany.com

Sustainable Agrochemicals: If its role in plant defense or insect communication is confirmed, this compound could be developed into a commercial biopesticide or a signaling agent to enhance integrated pest management programs. mdpi.comnih.gov

Pharmaceutical Development: While highly speculative at this stage, any confirmation of therapeutic bioactivity would open up an entirely new and high-impact translational opportunity in the pharmaceutical sector. This would, however, require extensive preclinical and clinical research.

Q & A

Q. What controls are critical in studying the photostability of this compound?

  • Methodological Answer : Include dark controls and UV/Vis light exposure (e.g., 254 nm) in quartz reactors. Monitor isomerization or degradation via UV spectroscopy and GC-MS. Reference pharmacopeial protocols for photostability testing, such as those for glycolic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.